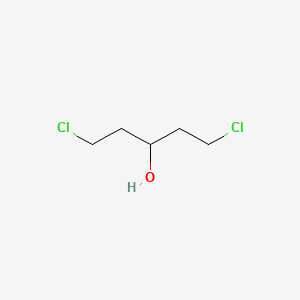

1,5-Dichloropentan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloropentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-5(8)2-4-7/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRTSXYUXLYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(CCCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Trajectory of Dihaloalcohols

Dihaloalcohols are a class of organic compounds that contain two halogen atoms and at least one hydroxyl group. Their significance in organic chemistry stems from their multifunctionality, which allows them to serve as versatile precursors in a wide range of synthetic transformations. The presence of both electrophilic carbon centers (attached to the halogens) and a nucleophilic (or potentially leaving) hydroxyl group enables chemists to perform sequential and selective reactions to build complex molecular frameworks.

While the user's query specified geminal dihaloalcohols (where both halogens are on the same carbon), it is important to clarify that 1,5-Dichloropentan-3-ol is a vicinal or, more accurately, a non-geminal dihaloalcohol, as the chlorine atoms are positioned at different carbons (C1 and C5). Geminal diols and dihalides are typically formed from or are precursors to carbonyl compounds. wikipedia.orgchemistrysteps.comlibretexts.org

The research trajectory for dihaloalcohols like this compound is focused on their application as synthons for creating heterocyclic systems. The two halogen atoms can react with dinucleophiles to form rings, a fundamental strategy in organic synthesis. For instance, reaction with primary amines can lead to the formation of piperidine (B6355638) rings, which are common structural motifs in pharmaceuticals. rsc.orgrsc.org The hydroxyl group can be used to introduce further complexity, either by participating in reactions directly or by being converted into another functional group, such as a ketone through oxidation.

Scope and Strategic Role of 1,5 Dichloropentan 3 Ol in Contemporary Synthesis

Preparation from 1,5-Dichloropentan-3-one (B1296641)

The conversion of 1,5-Dichloropentan-3-one to this compound is a standard reduction of a carbonyl group to a secondary alcohol. This transformation is efficiently achieved using common hydride-donating reagents.

The reduction of the ketone is effectively carried out using sodium borohydride (B1222165) (NaBH₄). In a typical procedure, an ice-cold suspension of NaBH₄ in methanol (B129727) is added dropwise to a stirred, ice-cooled solution of 1,5-Dichloropentan-3-one, also in methanol. aacrjournals.org The temperature is maintained at 0°C throughout the addition and for a subsequent reaction period of approximately two hours to ensure the complete conversion of the ketone to the alcohol. aacrjournals.org Following the reaction, the mixture is quenched with ice and the product, this compound, is extracted using a solvent such as dichloromethane (B109758). aacrjournals.org This method is noted for its reliability and high yield, with one study reporting a 76% yield for the two-step process starting from 3-chloropropionyl chloride. rsc.org

Table 1: Reaction Parameters for the Reduction of 1,5-Dichloropentan-3-one

| Parameter | Condition | Source |

|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄) | aacrjournals.org |

| Solvent | Methanol (MeOH) | aacrjournals.org |

| Temperature | 0°C | aacrjournals.org |

| Reaction Time | 2 hours | aacrjournals.org |

| Workup | Ice quench, extraction with Dichloromethane | aacrjournals.org |

The necessary precursor, 1,5-Dichloropentan-3-one, is synthesized via a Friedel-Crafts acylation reaction. google.com This process involves the reaction of 3-Chloropropionyl chloride with gaseous ethylene (B1197577) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). aacrjournals.orggoogle.com The reaction is generally performed in a solvent like dichloromethane (DCM). aacrjournals.orggoogle.com

To begin, a suspension of anhydrous aluminum chloride in DCM is cooled to 0°C. aacrjournals.org 3-Chloropropionyl chloride is then added dropwise. aacrjournals.org Subsequently, ethylene gas is bubbled through the mixture for several hours while the temperature is kept below 5°C. aacrjournals.org Upon completion, the reaction is carefully poured into a precooled acidic aqueous solution to decompose the aluminum complex, ensuring the temperature remains low. aacrjournals.org The resulting 1,5-Dichloropentan-3-one product, a light-yellow oil, can be purified by silica (B1680970) gel chromatography, affording yields around 75%. aacrjournals.org Optimization of reaction conditions, such as concentration, time, and ethylene addition speed, can lead to a quantitative yield with high purity (up to 96%). google.com

Table 2: Synthesis of 1,5-Dichloropentan-3-one

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Source |

|---|

Alternative and Related Synthetic Approaches

While the reduction of 1,5-Dichloropentan-3-one is the most direct synthesis, examining related synthetic strategies provides a broader context for the chemistry of chlorinated alcohols and pentane (B18724) derivatives.

This compound is structurally a bis-(2-chloroethyl) carbinol. The synthesis of molecules containing the bis(2-chloroethyl) moiety is of significant interest in various fields, including medicinal chemistry for the development of cytotoxic agents. mdpi.commdpi.com The two chlorine atoms are reactive sites susceptible to nucleophilic substitution. This reactivity allows this compound to serve as a versatile intermediate for synthesizing other compounds. For instance, it reacts with various anilines in the presence of potassium carbonate and sodium iodide to form 1-arylpiperidin-4-ols, a class of compounds with applications in pharmaceutical synthesis. rsc.orgrsc.org This subsequent reaction involves the intramolecular cyclization where the nitrogen of the aniline displaces both chlorine atoms.

Direct halogenation of alkanes offers a route to alkyl halides, but it typically lacks selectivity. byjus.com The free-radical chlorination of n-pentane, for example, is unselective and results in a mixture of 1-chloropentane, 2-chloropentane, and 3-chloropentane, along with more highly chlorinated derivatives. wikipedia.orgmasterorganicchemistry.com The reactivity of the hydrogen atoms on the alkane chain follows the order of tertiary > secondary > primary, which influences the product distribution. libretexts.org For n-pentane, which has primary and secondary hydrogens, this leads to a statistical mixture of chlorinated isomers. masterorganicchemistry.com This lack of regioselectivity makes direct halogenation an unsuitable method for the specific preparation of this compound. The targeted, multi-step synthesis starting from 3-Chloropropionyl chloride is necessary to ensure the precise placement of the chlorine atoms at the 1 and 5 positions of the pentane chain. aacrjournals.orggoogle.com

Chemical Reactivity and Derivatization Pathways of 1,5 Dichloropentan 3 Ol

Condensation Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C3 position provides another reactive site for derivatization, primarily through condensation reactions.

The hydroxyl group of 1,5-dichloropentan-3-ol can undergo etherification to form ether linkages. For instance, it can serve as a linker to connect two other molecules. In one documented synthesis, this compound reacts with 2,6-dihydroxyacetophenone in a condensation reaction to form a bis(o-hydroxyacetophenone) ether. aacrjournals.org This type of reaction expands the molecular framework by tethering molecules through the central oxygen atom of the pentanol (B124592) backbone.

While specific examples for the esterification of this compound are not prevalent in the reviewed literature, this represents another classical and plausible transformation pathway for the hydroxyl group, which could react with carboxylic acids or their derivatives to form corresponding esters.

The bifunctional nature of the chloro groups combined with the central hydroxyl group makes this compound a suitable linker for synthesizing larger, more complex structures, including macrocycles. In a multi-step synthesis aimed at producing potential S100P protein inhibitors, this compound was used as a central scaffold. aacrjournals.org The synthesis began with a condensation reaction between this compound and 2,6-dihydroxyacetophenone. aacrjournals.org The resulting intermediate, 1,5-bis(2-acetyl-3-hydroxyphenoxy)pentan-3-ol, was then further condensed with diethyl oxalate (B1200264) and cyclized under acidic conditions to create a large molecule containing two chromone (B188151) rings linked by the pentan-3-ol-derived chain. aacrjournals.org This demonstrates the utility of this compound in creating complex, multi-ring systems.

Transformations of Halogen Functionalities

Beyond amination, the chloro groups can be transformed into a variety of other functionalities. These reactions highlight the versatility of this compound as a synthetic intermediate. One such transformation involves reaction with sulfur nucleophiles. For example, reacting a similar compound, 3,5-dichloropentan-2-ol, with potassium sulfide (B99878) (K2S) results in a double nucleophilic displacement of the chlorine atoms to yield a sulfur-containing heterocyclic compound, 1-(thietan-2-yl)ethan-1-ol. nih.govbeilstein-journals.org This suggests a parallel reactivity for this compound to form thietane-3-ol.

Cyclization Reactions and Ring Formation (e.g., via Intramolecular Nucleophilic Displacement)

The bifunctional nature of this compound, possessing both nucleophilic (hydroxyl) and electrophilic (alkyl chloride) centers, makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions.

One prominent pathway involves the reaction with primary amines, such as substituted anilines. In this reaction, the amine nitrogen acts as a nucleophile, displacing both chloride ions in a double nucleophilic substitution, leading to the formation of N-aryl-substituted piperidin-4-ols. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a base like potassium carbonate and a catalyst such as sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.netresearchgate.net The hydroxyl group at the 3-position of the pentane (B18724) chain is retained in the final piperidinol product.

A variety of substituted anilines have been successfully used in this cyclization, affording a range of 1-arylpiperidin-4-ols. The reaction conditions and resulting products are summarized in the table below.

| Reactant (Aniline) | Reagents and Conditions | Product |

| 2-Fluoroaniline | K₂CO₃, NaI, DMF, 100 °C | 1-(2-Fluorophenyl)piperidin-4-ol |

| 4-Methylaniline | K₂CO₃, NaI, DMF, 100 °C | 1-(4-Tolyl)piperidin-4-ol |

| 2-Chloroaniline | K₂CO₃, NaI, DMF, 100 °C | 1-(2-Chlorophenyl)piperidin-4-ol |

| 3-Chloroaniline | K₂CO₃, NaI, DMF, 100 °C | 1-(3-Chlorophenyl)piperidin-4-ol |

| 4-Chloroaniline | K₂CO₃, NaI, DMF, 100 °C | 1-(4-Chlorophenyl)piperidin-4-ol |

| 3-Chloro-4-methylaniline | K₂CO₃, NaI, DMF, 100 °C | 1-(3-Chloro-4-tolyl)piperidin-4-ol |

Table 1: Synthesis of 1-Arylpiperidin-4-ols from this compound and Various Anilines. researchgate.netresearchgate.net

Furthermore, intramolecular nucleophilic displacement can occur where the hydroxyl group of a dichlorinated alcohol acts as the nucleophile. While not documented for this compound itself, a similar dichlorinated propargylic alcohol has been observed to undergo spontaneous intramolecular SN2 cyclization to form a tetrahydrofuran (B95107) derivative. ethz.ch This suggests that under suitable basic conditions, which would deprotonate the hydroxyl group to form a more potent alkoxide nucleophile, this compound could undergo intramolecular cyclization to yield a substituted tetrahydropyran, specifically 4-chloromethyltetrahydropyran-3-ol or related structures, although this specific transformation is not explicitly detailed in the searched literature. The formation of thietane (B1214591) derivatives from 1,3-dichloroalkanes with a sulfide source further illustrates the utility of dihaloalkanes in forming heterocyclic rings through double nucleophilic displacement. nih.gov

Generation of Onium Salts (e.g., Phosphonium (B103445) Salts)

The primary alkyl chloride functionalities in this compound are susceptible to nucleophilic attack by phosphines, leading to the formation of phosphonium salts. These salts are valuable intermediates in organic synthesis, most notably as precursors to ylides for the Wittig reaction.

The direct reaction of this compound with a phosphine (B1218219) like triphenylphosphine (B44618) is expected to proceed via a standard SN2 mechanism, where the phosphorus atom of the phosphine displaces the chloride ion. libretexts.org Given the presence of two chloro-substituents, this reaction can lead to the formation of a bis-phosphonium salt.

While the direct synthesis from this compound is not explicitly detailed, a closely related process starting from 1,5-dichloropentan-3-one (B1296641) has been described. google.com In this two-step synthesis, 1,5-dichloropentan-3-one is first reacted with triphenylphosphine to yield 1,5-bis(triphenylphosphonium)pentan-3-one dichloride. google.com This intermediate is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to the corresponding 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride. google.com

The formation of the initial bis-phosphonium salt from the ketone is efficiently carried out in polar aprotic solvents, with N,N-dimethylformamide (DMF) being particularly effective, leading to high yield and purity upon heating. google.com

| Reactant | Reagents | Product | Solvent | Temperature |

| 1,5-Dichloropentan-3-one | Triphenylphosphine | 1,5-Bis(triphenylphosphonium)pentan-3-one dichloride | DMF | 80-100 °C |

| 1,5-Bis(triphenylphosphonium)pentan-3-one dichloride | Sodium borohydride (NaBH₄) | 1,5-Bis(triphenylphosphonium)pentan-3-ol dichloride | - | - |

Table 2: Two-step synthesis of 1,5-Bis(triphenylphosphonium)pentan-3-ol dichloride. google.com

The synthesis of phosphonium salts can also be achieved directly from alcohols. organic-chemistry.orggoogle.com These methods typically involve the in-situ conversion of the hydroxyl group into a better leaving group, followed by reaction with a phosphine. This suggests an alternative pathway for the derivatization of the hydroxyl group in this compound, in addition to the reactions at the chloro-substituted positions.

Applications of 1,5 Dichloropentan 3 Ol As a Synthetic Building Block

Precursor in Heterocyclic Chemistry

The presence of two electrophilic centers at the 1 and 5 positions makes 1,5-dichloropentan-3-ol a suitable candidate for cyclization reactions with dinucleophiles, particularly primary amines, to form heterocyclic scaffolds.

Synthesis of Piperidin-4-ol Scaffolds

The reaction of this compound with a primary amine is a direct and atom-economical approach to the synthesis of N-substituted piperidin-4-ol derivatives. This transformation proceeds via a double nucleophilic substitution, where the nitrogen atom of the amine displaces both chloride ions, leading to the formation of the six-membered piperidine (B6355638) ring.

The general reaction scheme is as follows:

This cyclocondensation reaction provides a straightforward entry to a variety of piperidin-4-ol scaffolds, with the substituent on the nitrogen atom being determined by the choice of the primary amine.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-Substituted Piperidin-4-ol |

Further Functionalization to Piperidin-4-ones

The secondary alcohol functionality in the piperidin-4-ol scaffold, synthesized from this compound, serves as a handle for further functionalization. A common and synthetically useful transformation is the oxidation of the hydroxyl group to a ketone, yielding the corresponding N-substituted piperidin-4-one.

A variety of oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired reaction conditions.

| Starting Material | Reagent | Product |

| N-Substituted Piperidin-4-ol | Oxidizing Agent (e.g., PCC, Swern oxidation) | N-Substituted Piperidin-4-one |

This two-step sequence, starting from this compound, provides a versatile route to piperidin-4-ones, which are important structural motifs in many biologically active compounds.

Potential for Other Nitrogen-Containing Heterocycles

While the synthesis of piperidines is the most direct outcome, the reactivity of this compound could potentially be harnessed for the synthesis of other nitrogen-containing heterocycles. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of 1,2-diazepane-5-ol rings. Similarly, reaction with other dinucleophiles containing nitrogen could open avenues to a broader range of heterocyclic systems. However, specific examples of such applications are not yet prominently featured in the scientific literature.

Linker Unit in Complex Molecule Synthesis

The linear, five-carbon backbone of this compound, with reactive chloro groups at both ends, makes it an attractive candidate for use as a linker to connect two molecular fragments.

Assembly of Bis-Phenolic and Chromone (B188151) Derivatives

The Williamson ether synthesis provides a powerful method for the formation of ether linkages. In this context, this compound can act as a dialkylating agent, reacting with two equivalents of a phenolic compound to form a bis-O-alkylated product. The central hydroxyl group can be either retained or protected during this process.

This strategy can be applied to the synthesis of bis-phenolic derivatives, where two phenolic units are connected by the five-carbon chain of the linker.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Phenol (2 equivalents) | Williamson Ether Synthesis | Bis-Phenolic Ether |

| This compound | Chromone with a phenolic hydroxyl group (2 equivalents) | Williamson Ether Synthesis | Bis-Chromone Ether |

Similarly, this approach can be extended to the assembly of molecules containing two chromone moieties, provided the chromone substrate possesses a suitable phenolic hydroxyl group for the etherification reaction.

Strategies for Multi-Functional Compound Assembly

The trifunctional nature of this compound (two chloro groups and one hydroxyl group) offers intriguing possibilities for the assembly of multi-functional compounds. For instance, the two chloro groups can be used to link two different molecular fragments, while the central hydroxyl group can be further functionalized to introduce a third component or a point of diversification.

One hypothetical strategy could involve a sequential Williamson ether synthesis. First, one of the chloro groups reacts with a first phenolic compound. The remaining chloro group can then be reacted with a second, different phenolic compound. Finally, the hydroxyl group can be modified, for example, by esterification or another etherification, to introduce a third functional group. This approach would allow for the controlled and stepwise assembly of complex, multi-component molecules with a central, functionalized linker derived from this compound.

Role in Biomacromolecular Synthesis

The utility of this compound extends to the synthesis of modified nucleic acids, where it serves as a precursor for crucial protecting groups used in the automated synthesis of RNA.

In the development of robust and efficient methodologies for large-scale RNA synthesis, protecting groups for the 2'-hydroxyl function of ribonucleosides are of paramount importance. The 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl (Cpep) group is one such 2'-protecting group that offers advantages in the synthesis of RNA monomers. The synthesis of the Cpep group relies on the availability of 1-(4-chlorophenyl)piperidin-4-one (B38753) as a key intermediate.

This compound serves as a precursor to 1,5-dichloropentan-3-one (B1296641), a key starting material in the synthesis of the piperidin-4-one ring system. The conversion of the secondary alcohol in this compound to a ketone functionality provides the necessary electrophilic center for subsequent cyclization reactions.

The synthesis of 1-(aryl)piperidin-4-ones can be achieved by reacting this compound with various anilines. For instance, reaction with 2-fluoro-, 4-methyl-, 2-chloro-, 3-chloro-, 4-chloro-, and 3-chloro-4-methyl-anilines in the presence of potassium carbonate and sodium iodide in dimethylformamide at elevated temperatures yields the corresponding 1-arylpiperidin-4-ols. These intermediates can then be oxidized to the desired 1-arylpiperidin-4-ones. Specifically, 1-(4-chlorophenyl)piperidin-4-ol, derived from the reaction of this compound with 4-chloroaniline, is a direct precursor to the 1-(4-chlorophenyl)piperidin-4-one needed for the Cpep protecting group.

Synthesis of 1-Arylpiperidin-4-ols from this compound

| Aryl Group | Reagents and Conditions | Product |

|---|---|---|

| 2-Fluorophenyl | 2-Fluoroaniline, K2CO3, NaI, DMF, 100°C | 1-(2-Fluorophenyl)piperidin-4-ol |

| 4-Tolyl | 4-Methylaniline, K2CO3, NaI, DMF, 100°C | 1-(4-Tolyl)piperidin-4-ol |

| 2-Chlorophenyl | 2-Chloroaniline, K2CO3, NaI, DMF, 100°C | 1-(2-Chlorophenyl)piperidin-4-ol |

| 3-Chlorophenyl | 3-Chloroaniline, K2CO3, NaI, DMF, 100°C | 1-(3-Chlorophenyl)piperidin-4-ol |

| 4-Chlorophenyl | 4-Chloroaniline, K2CO3, NaI, DMF, 100°C | 1-(4-Chlorophenyl)piperidin-4-ol |

Synthesis of Organophosphorus Compounds

While the bifunctional nature of this compound suggests its potential as a building block in the synthesis of various organophosphorus compounds, including cyclic phosphonates, specific examples of its application in the synthesis of bis-(2-chloroethyl) methane (B114726) phosphonates and subsequent electrophilic reactions of derived phosphonate (B1237965) anions are not extensively detailed in the readily available scientific literature. The following sections outline the general strategies that could conceptually involve intermediates derived from this compound.

The synthesis of bis-(2-chloroethyl) methane phosphonates typically involves the reaction of a methane phosphonic acid derivative with 2-chloroethanol (B45725) or the reaction of a methane phosphonyl dichloride with an appropriate chloro-substituted alcohol. A hypothetical pathway for the incorporation of a fragment derived from this compound could involve its conversion to a cyclic phosphonate. For instance, diols can react with phosphonic acids to form cyclic phosphonate esters. If this compound were to be transformed into a suitable diol, it could potentially undergo such a cyclization. However, direct synthetic routes detailing the use of this compound for the preparation of bis-(2-chloroethyl) methane phosphonates are not prominently described.

Phosphonate anions are valuable nucleophiles in organic synthesis, readily undergoing reactions with a variety of electrophiles to form new carbon-phosphorus or heteroatom-phosphorus bonds. The reactivity of a phosphonate anion is influenced by the nature of the substituents on the phosphorus atom and the counterion.

In a conceptual application involving this compound, a derived phosphonate, such as a cyclic phosphonate, could be deprotonated at the α-carbon to the phosphorus atom (if such a proton exists and is acidic) to generate a carbanion. This carbanion could then react with electrophiles such as alkyl halides, aldehydes, ketones, or Michael acceptors.

Alternatively, if a P-H bond is present in a phosphonate derivative (a phosphonate monoester or H-phosphonate), deprotonation would generate a phosphorus-centered anion. This anion is a potent nucleophile that can react with a wide range of electrophiles.

General strategies for the electrophilic attack on phosphonate anions include:

Alkylation: Reaction with alkyl halides to form new C-P bonds.

Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides (Hirao reaction).

Acylation: Reaction with acyl chlorides or other acylating agents.

Addition to Carbonyls: The Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes.

Michael Addition: Conjugate addition to α,β-unsaturated systems.

Without a specific, documented phosphonate derived from this compound, the precise strategies for electrophilic attack remain in the realm of general organophosphorus chemistry.

Theoretical and Computational Studies of 1,5 Dichloropentan 3 Ol and Analogs

Quantum Mechanical Investigations

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules at an atomic level.

The electronic structure of 1,5-Dichloropentan-3-ol is defined by its constituent functional groups: a central hydroxyl (-OH) group and two terminal chloro (-Cl) groups on a pentane (B18724) backbone. QM calculations can elucidate the distribution of electron density and the nature of the chemical bonds within the molecule.

Electron Distribution: The electronegative chlorine and oxygen atoms create a significant dipole moment. DFT calculations, such as those proposed for its precursor 1,5-Dichloropentan-3-one (B1296641), can be used to generate electrostatic potential maps. These maps would visualize the electron-rich regions around the oxygen and chlorine atoms and the electron-deficient regions around the adjacent carbon and hydrogen atoms.

Bonding: The C-Cl bonds are polar covalent, making the terminal carbon atoms electrophilic and susceptible to nucleophilic attack. The C-O and O-H bonds of the central alcohol group are also polar, allowing the molecule to act as both a hydrogen bond donor and acceptor. Analysis of the molecular orbitals (e.g., HOMO and LUMO) would further identify the primary sites for electronic interactions.

| Property | Description | Computational Method | Expected Finding for this compound |

|---|---|---|---|

| Electrostatic Potential | Visualizes charge distribution on the molecular surface. | DFT (e.g., B3LYP/6-31G*) | Negative potential (red) around O and Cl atoms; Positive potential (blue) around hydroxyl H and carbons bonded to O/Cl. |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT, Hartree-Fock | A non-zero dipole moment, indicating a polar molecule. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, Time-Dependent DFT | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

QM calculations are invaluable for modeling reaction mechanisms. This compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with anilines to form 1-arylpiperidin-4-ols. researchgate.netresearchgate.net This process involves an initial nucleophilic substitution followed by an intramolecular cyclization.

Theoretical modeling could map the entire reaction pathway:

Reactant and Product Optimization: Geometries of the reactants (this compound and aniline), intermediates, and the final piperidinol product would be optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms would be used to locate the transition state (the highest energy point) for the key cyclization step.

Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for predicting reaction rates.

These calculations can clarify whether the reaction proceeds via an S(_N)2 mechanism and can predict the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds. Its three-dimensional shape, or conformation, can significantly influence its reactivity and interactions with other molecules. Molecular dynamics (MD) simulations model the movement of atoms over time, allowing for a thorough exploration of the molecule's conformational landscape.

While specific MD studies on this compound are not prominent in the literature, research on its isomer, 1,5-Dichloropentan-2-ol, provides a clear blueprint for such an investigation. Computational studies on this isomer predict a low-energy conformation where the hydroxyl group is gauche to the C1 chlorine to minimize dipole-dipole repulsion. MD simulations further suggest a rotational energy barrier of 2.1 kcal/mol for the C2-C3 bond.

A similar MD study on this compound would:

Identify the most stable, low-energy conformations.

Determine the relative populations of different conformers in various solvents.

Calculate the energy barriers for bond rotations, revealing the molecule's flexibility.

| Parameter | Technique | Finding for Analog (1,5-Dichloropentan-2-ol) | Potential Insight for this compound |

|---|---|---|---|

| Low-Energy Conformation | Computational Energy Minimization | Hydroxyl group adopts a gauche orientation relative to the C1 chlorine. | Determination of preferred orientations of the -OH and -Cl groups to minimize steric and electronic repulsion. |

| Rotational Energy Barrier | Molecular Dynamics Simulation | 2.1 kcal/mol for C2-C3 bond rotation. | Quantification of the flexibility around the central C-C bonds flanking the hydroxyl group. |

| Conformational Flexibility | NMR Spectroscopy & MD Simulation | Rapid interconversion between rotational isomers at room temperature. | Understanding how the molecule's shape fluctuates in solution, impacting its average reactivity. |

Structure-Reactivity Correlation Studies

The unique arrangement of functional groups in this compound dictates its chemical behavior. The two primary chloroalkane functions and the central secondary alcohol group allow for a range of transformations. Computational studies can quantify the relationships between its structure and observed reactivity.

For example, the molecule's utility in synthesizing cyclic compounds like piperidines is a direct result of its structure. researchgate.netresearchgate.net The five-carbon chain with reactive sites at the 1, 3, and 5 positions is perfectly arranged for forming six-membered rings. Computational analysis can correlate structural parameters (e.g., bond lengths, bond angles, torsional angles in the lowest-energy conformer) with the activation energy for this cyclization. By comparing these calculated parameters with those of less reactive or unreactive analogs, a clear structure-reactivity relationship can be established.

Computational Approaches for Analog Development

A key application of computational chemistry is the rational design of new molecules, or analogs, with enhanced properties. This compound itself has been used as a linker in the development of a novel inhibitor for pancreatic cancer therapy. aacrjournals.org In this work, it was used to synthesize "C5OH," an analog of cromolyn (B99618), which demonstrated improved efficacy at a lower dose. aacrjournals.org

Computational approaches can accelerate such development by:

Virtual Screening: Creating a virtual library of analogs by modifying the hydroxyl or chloro groups of this compound and then using docking simulations to predict their binding affinity to a biological target (e.g., an enzyme or receptor).

ADMET Prediction: Using quantitative structure-activity relationship (QSAR) models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential analogs. This helps to filter out candidates with poor drug-like properties early in the development process.

Analog Identification: Employing similarity searching tools, like those used by the EPA, to identify existing chemicals with similar structural features to predict potential biological or toxicological effects (a process known as read-across). regulations.gov

Advanced Analytical Techniques for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1,5-dichloropentan-3-ol, offering profound insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) NMR spectroscopy of this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that correspond to the different types of protons in the molecule. A broad signal at approximately 4.11 ppm is attributed to the hydroxyl proton (-OH). aacrjournals.org A multiplet observed around 3.64 ppm corresponds to the four protons on the carbons bearing the chlorine atoms (Cl-CH₂-). aacrjournals.org Another multiplet at about 1.89 ppm is assigned to the four protons on the carbon atoms adjacent to the alcohol group (-CH₂-CH(OH)-CH₂-). aacrjournals.org

Carbon-13 (¹³C) NMR spectroscopy provides complementary information about the carbon skeleton. Although specific data for this compound is not detailed in the provided results, related structures suggest that the carbon attached to the hydroxyl group would appear in the range of 60-70 ppm, while the carbons bonded to chlorine would resonate further downfield.

| ¹H NMR Data for this compound in CDCl₃ | | :--- | :--- | :--- | | Chemical Shift (δ) in ppm | Multiplicity | Assignment | | 4.11 | Broad | -OH | | 3.64 | Multiplet | -CH₂-Cl | | 1.89 | Multiplet | -CH₂-CH(OH)-CH₂- |

This table summarizes the proton NMR spectral data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would show correlations between the protons on adjacent carbon atoms, confirming the -CH₂-CH(OH)-CH₂-CH₂-Cl sequence.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals at 3.64 ppm and 1.89 ppm to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For instance, it could show a correlation between the hydroxyl proton and the carbons at positions 2 and 4, further solidifying the structural assignment. While specific 2D NMR studies on this compound were not found in the search results, these techniques are standard practice for the structural elucidation of such molecules. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of this compound and for analyzing its mass fragmentation pattern. researchgate.net The gas chromatogram would indicate the presence of any impurities, while the mass spectrum provides the molecular weight and characteristic fragments. The molecular ion peak would be expected at m/z 156 (for the ³⁵Cl isotopes), with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). guidechem.com Common fragmentation pathways would likely involve the loss of a chlorine atom, a water molecule, or cleavage of the carbon-carbon bonds adjacent to the alcohol group.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Molecular Formula | C₅H₁₀Cl₂O | | Molecular Weight | 157.04 g/mol | | Expected Molecular Ion Peak (m/z) | 156 (M⁺, for ³⁵Cl₂) | | Key Isotopic Peaks (m/z) | 158 (M+2), 160 (M+4) |

This table presents the expected mass spectrometry data for this compound, highlighting the characteristic isotopic pattern of a dichloro-compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-Cl stretching vibrations would typically appear in the fingerprint region, between 600 and 800 cm⁻¹. C-H stretching and bending vibrations would also be observed. While specific vibrational spectroscopy data for this compound was not available in the provided search results, the analysis of its precursor, 1,5-dichloropentan-3-one (B1296641), shows a characteristic carbonyl stretch that would be absent in the alcohol.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) and carbon-chlorine (C-Cl) functional groups.

The presence of the hydroxyl group is typically confirmed by a broad absorption band in the region of 3400-3650 cm⁻¹. libretexts.org For alcohols, this band is often observed around 3400 cm⁻¹. The carbon-chlorine bond (C-Cl) vibrations are expected to appear in the fingerprint region of the spectrum, generally around 650 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a multitude of absorptions that are unique to the molecule as a whole. libretexts.orgspecac.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Source |

|---|---|---|

| O-H (Alcohol) | ~3400 (broad) | |

| C-Cl (Alkyl Halide) | ~650 |

It is important to note that the specific wavenumbers can be influenced by the molecular environment and sample state (e.g., liquid film, solution, or solid). For comparison, the related compound 1,5-dichloropentane (B10660) shows characteristic IR absorptions, but lacks the prominent O-H stretch. nist.gov

Raman Spectroscopy for Structural Features

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the structural framework of molecules. horiba.com This technique relies on the inelastic scattering of monochromatic light from a laser source. horiba.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, Raman spectroscopy can provide detailed information about the carbon backbone and the C-Cl bonds. The C-H stretching vibrations are typically prominent in Raman spectra, appearing around 3000 cm⁻¹. americanpharmaceuticalreview.com The C-Cl stretching vibrations would also be observable, providing further confirmation of the halogenation pattern. Analysis of the low-frequency region (10-200 cm⁻¹) can offer insights into lattice vibrations in the solid state. horiba.com

Detailed analysis of the Raman spectrum can help in understanding the conformational isomers present in a sample, as different spatial arrangements of the atoms can lead to distinct Raman scattering patterns. researchgate.net The technique is also valuable for studying crystalline phases and polymorphism. horiba.com

Crystallographic Analysis

Crystallographic analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material.

X-ray Diffraction for Solid-State Structure and Absolute Configuration

X-ray diffraction (XRD) on a single crystal is the most definitive method for elucidating the solid-state structure of a compound, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. pdx.edubeilstein-journals.org The technique is based on the principle that X-rays are diffracted by the electron clouds of atoms in a crystalline lattice, creating a unique diffraction pattern. pdx.edu

As of the current literature, no single-crystal X-ray diffraction data for this compound has been published. However, analysis of related chlorinated alcohols suggests that the crystal packing would likely be influenced by hydrogen bonding involving the hydroxyl group and halogen bonding interactions. Computational modeling can predict low-energy conformations, but experimental validation through XRD is necessary for definitive structural assignment.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its purification to a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. ecetoc.org For the analysis of this compound, a reverse-phase HPLC method would typically be employed. ecetoc.org

In a reverse-phase setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. internationaloliveoil.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, detection could be achieved using a UV detector, although the compound lacks a strong chromophore. internationaloliveoil.org More universal detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could also be suitable.

A typical HPLC analysis involves injecting a small volume of the sample solution onto the column and eluting it with a mobile phase of a specific composition. internationaloliveoil.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). aacrjournals.org In the synthesis of related compounds, HPLC has been used to monitor reaction progress and assess purity, with retention times being a key parameter. aacrjournals.org For example, in the analysis of a related synthesis, a C18 column was used with a gradient of acetonitrile (B52724) in water. aacrjournals.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining appropriate solvent systems for column chromatography. ualberta.ca

For this compound, a TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel. ualberta.ca The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). ualberta.ca The choice of eluent is critical and determines the separation efficiency. A mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. aacrjournals.org

The separation is based on the compound's affinity for the stationary phase versus the mobile phase. ualberta.ca After development, the plate is dried, and the spots are visualized. Since this compound is not colored and does not fluoresce under UV light, a visualizing agent is required. aacrjournals.org Staining with a solution of potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, followed by heating, can be used to visualize the spots. aacrjournals.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. ualberta.ca In a reported synthesis involving this compound, TLC on silica gel with a hexanes/ethyl acetate (1:1) mobile phase was used, and the product spot had an Rf value of 0.60. aacrjournals.org

Capillary Electrophoresis (CE) for Oligonucleotide Analysis

Capillary Electrophoresis (CE) has emerged as a powerful and widely adopted technique for the analysis of oligonucleotides, offering high resolution, automation, and quantitative capabilities. bio-rad.comnih.gov Its application is particularly crucial in the quality control of synthetic oligonucleotides, where it is essential to verify the purity and length of the final product. windows.net While direct analysis of the chemical compound this compound by CE is not the primary application, the compound's relevance may stem from its potential use as a reagent or building block in the chemical synthesis of modified oligonucleotides or related structures. researchgate.netresearchgate.net The subsequent analysis of these synthesized oligonucleotides to ensure their purity and identify any synthesis-related impurities, such as truncated or failure sequences, is where CE plays a critical role. nih.govthe-scientist.com

Capillary Gel Electrophoresis (CGE), a variant of CE, is an industry standard for assessing the purity of synthesized oligonucleotides. windows.net This technique utilizes a capillary filled with a sieving matrix, typically a polymer solution, which allows for the separation of oligonucleotides based on their size with single-base resolution. bio-rad.com The process involves injecting a small amount of the oligonucleotide sample into the capillary. Under the influence of a high-voltage electric field, the negatively charged oligonucleotides migrate through the gel-like matrix toward the anode. Shorter fragments move more quickly through the matrix than longer ones, enabling precise separation by length. windows.net

The primary advantages of CE for oligonucleotide analysis include:

High Resolution: Capable of separating oligonucleotides that differ by just a single nucleotide. bio-rad.com

Speed and Automation: Analyses are typically rapid, often completed in under 15 minutes, and modern systems allow for high-throughput, automated analysis of numerous samples. bio-rad.comnih.gov

Quantitative Analysis: CE provides accurate quantitative data on the purity of the sample by measuring the peak areas of the full-length product versus impurities. bio-rad.com

Low Sample Consumption: Only nanoliter volumes of the sample are required for analysis. windows.net

The data generated from a CE analysis is presented as an electropherogram, which plots the detector response (e.g., UV absorbance at 254 or 260 nm) against migration time. nih.gov The main peak corresponds to the full-length oligonucleotide product, while smaller, preceding peaks typically represent shorter, "failure" sequences that are common byproducts of chemical oligonucleotide synthesis. nih.gov

Research Findings in Oligonucleotide Analysis by CE

Research and industrial applications have firmly established CE as a benchmark for oligonucleotide quality control. Studies have demonstrated its superior performance in resolving complex mixtures of oligonucleotides compared to traditional methods like slab gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). bio-rad.com Key findings from various studies include the optimization of separation parameters to enhance resolution and reproducibility.

Table 1: Parameters Influencing CE Separation of Oligonucleotides

| Parameter | Influence on Separation | Typical Conditions/Findings |

| Sieving Matrix | Determines the size-based separation resolution. The polymer type and concentration are critical. | Non-cross-linking polyacrylamide and other dynamic sieving polymers are commonly used. bio-rad.comwindows.net |

| Applied Voltage | Higher voltages generally lead to faster separations and increased efficiency, but can generate Joule heating. | Voltages are optimized to balance speed and resolution while managing heat dissipation. windows.net |

| Capillary Coating | Internal coatings prevent the adsorption of oligonucleotides to the capillary wall, ensuring high efficiency and reproducibility. | Coated capillaries, for instance with polyacryloylaminoethoxyethanol (polyAAEE), provide robust performance over many runs. bio-rad.com |

| Buffer Composition | The buffer maintains a stable pH and conductivity. Denaturants like urea (B33335) are often included to prevent secondary structure formation in the oligonucleotides. | Buffers containing 7M urea are standard for denaturing conditions. windows.net |

| Temperature | Affects the viscosity of the sieving matrix and the conformation of the oligonucleotides. | Elevated temperatures (e.g., 30°C) are used in conjunction with chemical denaturants to ensure single-stranded conformation. windows.net |

This table summarizes general findings in the field of oligonucleotide analysis by CE and is not specific to oligonucleotides synthesized using this compound.

The quantitative accuracy of CE is another significant research focus. The reproducibility of migration times and peak areas is typically very high, with relative standard deviations (RSD) often below 2%. bio-rad.com This allows for reliable determination of the purity of an oligonucleotide batch, which is a critical quality attribute for therapeutic oligonucleotides and diagnostic probes. nih.gov For instance, the purity is often calculated based on the area of the full-length product peak as a percentage of the total peak area in the electropherogram. nih.gov

Table 2: Illustrative Purity Analysis Data from Capillary Electrophoresis

| Oligonucleotide Sample | Migration Time (min) | Peak Area (%) | Identity |

| Synthetic 20-mer | 10.5 | 89.5 | Full-Length Product (n) |

| 10.2 | 5.3 | Failure Sequence (n-1) | |

| 9.9 | 2.1 | Failure Sequence (n-2) | |

| Various | 3.1 | Other Impurities |

This is a hypothetical data table illustrating typical results from a CE purity analysis of a synthetic oligonucleotide.

In the context of oligonucleotides potentially synthesized using this compound, CE would be the analytical method of choice to assess the success of the synthesis and the purity of the final product. It would effectively separate the desired full-length oligonucleotide from any shorter failure sequences or potential byproducts that may arise from the specific chemical reactions involving this compound.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

Current synthesis of 1,5-Dichloropentan-3-ol typically involves the chemical reduction of its corresponding ketone, 1,5-Dichloropentan-3-one (B1296641). researchgate.net This reduction is often accomplished using stoichiometric reducing agents like sodium borohydride (B1222165). google.com While effective at the lab scale, such methods generate significant chemical waste, presenting challenges for large-scale, environmentally benign production.

Future research should pivot towards greener and more sustainable synthetic strategies. A primary avenue for exploration is catalytic hydrogenation . The use of molecular hydrogen (H₂) with a heterogeneous or homogeneous catalyst would replace metal hydrides, with water being the only byproduct. Another promising direction is biocatalysis , employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes operate under mild aqueous conditions and can offer high enantioselectivity, potentially providing access to chiral, non-racemic this compound, an avenue that remains completely unexplored.

Furthermore, the synthesis of the precursor ketone, which can be prepared from ethylene (B1197577) and 3-chloropropionyl chloride, could also be a target for green chemistry principles, focusing on atom economy and the use of renewable feedstocks. google.com

Catalytic Applications and Transformations

The reactivity of this compound is currently exploited in stoichiometric reactions, but its potential in catalytic transformations is largely untapped. Future work could explore several catalytic pathways:

Selective Catalytic Oxidation: Developing a catalytic system for the selective oxidation of the secondary alcohol back to the ketone would be highly valuable. This would enable a synthetic cycle where the alcohol and ketone can be used interchangeably as protected or activated forms of the C5 scaffold. Aerobic oxidation, using air as the terminal oxidant catalyzed by transition metals (e.g., Ru, Pd, Cu), would be an ideal green approach.

Catalytic Nucleophilic Substitution: The two primary chlorides are susceptible to nucleophilic substitution. While reactions with strong nucleophiles like amines have been shown, researchgate.net the use of transition metal catalysis (e.g., palladium- or copper-catalyzed cross-coupling reactions) could enable the formation of carbon-carbon and carbon-heteroatom bonds with a much broader range of nucleophiles under milder conditions than currently documented.

Precursor to Catalytic Ligands: The C5Cl₂O framework is an ideal backbone for the synthesis of novel chelating ligands. Reaction with phosphines, amines, or thiols could yield pincer-type or bidentate ligands. The central hydroxyl group could be retained as a coordinating group or used as a handle for attachment to a solid support. The exploration of such ligands in homogeneous catalysis is a significant and unexplored field.

Chemo- and Regioselective Functionalization Strategies

The presence of three distinct functional groups offers a complex challenge and a significant opportunity for selective chemical modification. Current literature describes the difunctionalization of the terminal chlorides. researchgate.netgoogle.com However, the ability to selectively manipulate each site independently would dramatically increase the compound's synthetic utility.

Future research should focus on developing robust strategies for:

Monofunctionalization of the Chloride: Selectively replacing one chloride while leaving the second intact would generate unsymmetrical C5 building blocks. This could be achieved through statistical control at low conversions or, more elegantly, by using a large protecting group or directing group to sterically hinder one reaction site.

Selective Reaction at the Hydroxyl Group: Protecting the alcohol (e.g., as a silyl (B83357) ether or ester) would allow for subsequent chemistry to be performed exclusively at the chloride positions. Conversely, activation of the alcohol (e.g., as a tosylate) could promote its substitution or elimination.

Intramolecular Cyclization: Under basic conditions, intramolecular Williamson ether synthesis could occur, where the alkoxide formed from the hydroxyl group displaces one of the terminal chlorides to form a substituted tetrahydrofuran (B95107). The regioselectivity of this cyclization and its potential to be controlled presents an interesting research question.

| Reactive Site | Potential Transformation | Reagents / Conditions | Resulting Structure Type | Research Focus |

|---|---|---|---|---|

| C1 and C5-Chloride (Both) | Nucleophilic Substitution | 2 eq. Amine (e.g., anilines) | Symmetrical Diamine/Piperidine (B6355638) | Explored for piperidin-4-ol synthesis. researchgate.net |

| C1-Chloride (One) | Monosubstitution | 1 eq. Nucleophile (e.g., R-SH) | Unsymmetrical Thioether-Chloro-Alcohol | Unexplored; requires selectivity control. |

| C3-Hydroxyl | Oxidation | Catalytic O₂, PCC, or Swern | 1,5-Dichloropentan-3-one | Explore selective catalytic methods. |

| C3-Hydroxyl | Protection | TBSCl, Imidazole | Protected Dichloroalcohol | Enabling selective C-Cl bond chemistry. |

| C3-OH and C1/C5-Cl | Intramolecular Cyclization | Base (e.g., NaH) | Substituted Tetrahydrofuran | Unexplored; study of cyclization pathways. |

Integration with Flow Chemistry and Automated Synthesis

The application of continuous flow chemistry and automated synthesis platforms to this compound and its derivatives is a completely unexplored domain. While the production of related compounds may involve flow reactors in industrial settings, dedicated academic research is absent. This technology offers numerous advantages, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

Future research should investigate:

Flow Synthesis of this compound: A continuous flow process for the reduction of 1,5-Dichloropentan-3-one could be developed. Using a packed-bed reactor with a solid-supported catalyst (for hydrogenation) or reagent (for borohydride reduction) would allow for safer, scalable, and more efficient production with simplified product purification.

Telescoped Reactions: The functional handles on this compound make it an ideal candidate for multi-step, continuous-flow synthesis (telescoping). For example, a flow system could be designed to first synthesize the molecule, then protect the hydroxyl group, and finally perform a selective nucleophilic substitution, all in a single, uninterrupted sequence, minimizing manual handling and purification steps.

Exploration of Novel Derivatives with Enhanced Reactivity or Specific Applications

While some derivatives of this compound have been reported, their number is limited, suggesting a wide-open field for discovery. Documented applications include its use as a precursor to piperidin-4-ol-based protecting groups for oligoribonucleotide synthesis and as an intermediate for bis(triphenylphosphonium) salts used in Wittig reactions to create 1,7-diarylheptanoid structures. researchgate.netgoogle.com

Future research should aim to expand this portfolio by exploring:

Heterocyclic Synthesis: The 1,5-dichloro motif is a classic precursor for the synthesis of five- and six-membered heterocycles. Reaction with dinucleophiles such as hydrazine (B178648), hydroxylamine, or sodium sulfide (B99878) could lead to novel substituted pyridazines, oxazines, or thianes, respectively. The synthesis of thietane (B1214591) derivatives from the related 3,5-dichloropentan-2-ol provides a strong precedent for such explorations. beilstein-journals.org

Polymer Chemistry: The di-chloro functionality makes this compound a potential monomer for polycondensation reactions. Reaction with diols, diamines, or dithiols could produce novel polyesters, polyamides, or polythioethers. The central hydroxyl group could be used to introduce branching or as a site for post-polymerization modification.

Medicinal Chemistry Scaffolds: The piperidine and diarylheptanoid structures derived from this compound are relevant to medicinal chemistry. researchgate.netgoogle.com A systematic exploration of new derivatives for biological screening is a logical and promising extension of the existing work.

| Derivative Class | Key Reagents | Application/Significance | Reference |

|---|---|---|---|

| 1-Arylpiperidin-4-ols | Various Anilines, K₂CO₃, NaI | Precursors to protecting groups used in the solid-phase synthesis of oligoribonucleotides. | researchgate.net |

| 1,5-Bis(triphenylphosphonium)pentan-3-ol dichloride | Triphenylphosphine (B44618), followed by NaBH₄ reduction of the ketone | A Wittig-type reagent for the synthesis of 1,7-diaryl-hepta-1,6-dien-4-ols. | google.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.